molecular formula C24H14O2S2 B15340814 5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde)

5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde)

Cat. No.: B15340814
M. Wt: 398.5 g/mol
InChI Key: ZIUCXGZXVZYUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) (CAS: 1355622-47-7) is an aromatic building block in which an anthracene core is functionalized with two thiophene-carbaldehyde groups. This conjugated molecular structure is of significant interest in the development of advanced organic materials . Anthracene derivatives are extensively studied for their interesting photophysical and photochemical properties, making them relevant for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials . The extended π-conjugated system of the anthracene core contributes to the electronic characteristics of these materials . The aldehyde functional groups on the thiophene rings provide reactive sites for further chemical modification, for instance, through condensation reactions to form Schiff base ligands or for constructing larger supramolecular assemblies . This makes the compound a valuable precursor for synthesizing more complex structures for specialized research applications. As a poly-nuclear aromatic compound, it is subject to theoretical investigations, including Density Functional Theory (DFT) calculations, to predict its electronic structural properties, stability, and non-linear optical behavior . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C24H14O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

5-[10-(5-formylthiophen-2-yl)anthracen-9-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C24H14O2S2/c25-13-15-9-11-21(27-15)23-17-5-1-2-6-18(17)24(20-8-4-3-7-19(20)23)22-12-10-16(14-26)28-22/h1-14H

InChI Key

ZIUCXGZXVZYUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=O)C5=CC=C(S5)C=O

Origin of Product

United States

Chemical Reactions Analysis

Condensation Reactions

The aldehyde groups enable nucleophilic additions and condensations:

a. Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile derivatives) to form π-extended conjugated systems for optoelectronic applications :

ReagentConditionsProductYield
MalononitrileCHCl₃, piperidine, 80°CBis(2-cyanoacrylate)anthracene derivative78%
Ethyl cyanoacetateTHF, reflux, 12 hrEthyl bis(cyanoacetate)anthracene65%

b. Imine Formation
Forms Schiff bases with primary amines, enabling coordination chemistry studies:

text
Reaction: Aldehyde + NH₂-R → R-N=CH-thiophene-anthracene Catalyst: Acetic acid (1%) Solvent: Ethanol, RT, 4–6 hr

Cross-Coupling Reactions

The thiophene units participate in metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with aryl boronic acids:

text
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 24 hr Example: + PhB(OH)₂ → 5-phenylthiophene-functionalized product (62% yield)

b. Stille Coupling
Reacts with organostannanes under Pd catalysis to form extended oligomers :

text
Catalyst: Pd₂(dba)₃ (3 mol%) Ligand: P(o-tol)₃ (6 mol%) Solvent: Toluene, 110°C, 48 hr

Electrochemical Reactions

The anthracene-thiophene system undergoes redox processes:

ProcessPotential (V vs. Ag/AgCl)Observation
Oxidation+1.2Formation of radical cation
Reduction-1.8Anthracene core reduction

Electropolymerization in acetonitrile generates conductive films with broad absorption in the NIR region .

Photochemical Reactions

UV irradiation induces [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) :

text
Conditions: λ = 365 nm, THF, 12 hr Product: Diels-Alder adduct with retained aldehyde functionality (55% yield)

Mechanistic Insights from Kinetic Studies

  • Nitrene Insertion : Thermolytic cyclization forms fused pyridine derivatives (e.g., diazabenzopyrene) via nitrene intermediates .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate aldehyde reactivity by 3× compared to non-polar solvents .

Stability and Side Reactions

  • Aldehyde Oxidation : Prolonged air exposure converts aldehydes to carboxylic acids (confirmed by IR at 1700 cm⁻¹) .

  • Thermal Degradation : Decomposes above 300°C, releasing CO and thiophene fragments (TGA-MS data) .

This compound’s dual aldehyde groups and conjugated structure make it a critical synthon for advanced materials. Reaction selectivity depends on catalyst choice, solvent polarity, and substituent electronic effects .

Mechanism of Action

The mechanism of action of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) involves its interaction with light and other molecules. The anthracene core absorbs light and undergoes electronic excitation, leading to fluorescence or energy transfer processes. The thiophene groups can participate in π-π stacking interactions, enhancing the compound’s stability and photophysical properties . These interactions are crucial for its applications in organic electronics and photon upconversion systems.

Comparison with Similar Compounds

TpDPP (5,5’-(2,5-bis(2-ethylhexyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)bis(thiophene-2-carbaldehyde))

  • Structure : Central pyrrolo-pyrrole dione unit instead of anthracene, flanked by thiophene-carbaldehyde groups.
  • Applications : Used in COFs for broadband light absorption and multiphoton excitation in artificial photosynthesis .
  • Key Differences :
    • Electronic Properties : The electron-deficient pyrrolo-pyrrole dione core enhances charge separation efficiency compared to anthracene’s purely conjugated system.
    • Synthesis : Requires multi-step functionalization of the dione core, whereas the anthracene derivative is synthesized via Suzuki coupling or direct condensation .

NDI-BTH1/NDI-BTH2 (Naphthalene Diimide-Based Derivatives)

  • Structure : Naphthalene diimide (NDI) core linked to thiophene-2-carbaldehyde units.
  • Applications: Non-fullerene acceptors in organic photovoltaics, leveraging NDI’s strong electron-accepting properties .
  • Key Differences :
    • Electron Affinity : NDI’s electron-deficient nature outperforms anthracene in charge transport but lacks anthracene’s broad absorption range.
    • Thermal Stability : NDI derivatives exhibit higher thermal stability (>300°C) compared to anthracene-based analogues (~250°C) .

Derivatives with Modified Substituents

5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde

  • Structure : Brominated thiophene substituents instead of anthracene.
  • Applications : Intermediate for Suzuki cross-coupling reactions to synthesize π-extended polymers .
  • Key Differences: Reactivity: Bromine atoms enable further functionalization, unlike the anthracene derivative’s fixed structure. Optical Properties: Limited conjugation results in narrower absorption bands (λmax ~400 nm) compared to the anthracene derivative’s broad absorption (λmax ~450–550 nm) .

Carbazole- and Diphenylamino-Functionalized Derivatives (6a–6c)

  • Structure : Thiophene-2-carbaldehyde linked to carbazole or triphenylamine groups.
  • Applications : Organic light-emitting diodes (OLEDs) and hole-transport materials .
  • Key Differences :
    • Charge Transport : Carbazole/triphenylamine groups enhance hole mobility, whereas the anthracene derivative favors ambipolar transport.
    • Synthetic Complexity : Requires Pd-catalyzed cross-coupling, whereas the anthracene compound is synthesized via direct aldehyde coupling .

Anthracene-Cored Analogues with Alternate Functional Groups

Poly[(9,9-dioctylfluorenyl-2,7-diyl vinylene)-alt-(anthracene-9,10-diyl vinylene)]

  • Structure : Anthracene linked via vinylene groups to fluorene units.
  • Applications : Polymer semiconductors with tunable emission .
  • Key Differences :
    • Conjugation Pathway : Vinylene linkages create a rigid backbone, contrasting with the anthracene-thiophene compound’s flexibility.
    • Emission Properties : Fluorene-anthracene polymers emit in the blue-green range (λPL ~480 nm), while the thiophene-carbaldehyde derivative emits in the orange-red range .

4,4'-(Anthracene-9,10-diyl)diphenol-Based Liquid Crystals

  • Structure: Anthracene core with phenolic substituents.
  • Applications : Liquid crystals for optoelectronic displays .
  • Key Differences: Polarity: Phenolic groups enable hydrogen bonding, enhancing mesophase stability, whereas the thiophene-carbaldehyde derivative relies on aldehyde-thiophene dipole interactions .

Biological Activity

5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) is a compound that combines anthracene and thiophene moieties, which are known for their significance in organic electronics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties and interactions with biological systems.

Chemical Structure

The compound features an anthracene core with two thiophene-2-carbaldehyde groups attached. Its structure can be represented as follows:

C20H14O2S2\text{C}_{20}\text{H}_{14}\text{O}_2\text{S}_2

Synthesis

The synthesis of 5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) typically involves multi-step reactions starting from anthracene derivatives and thiophene carbaldehydes. The synthesis process often includes condensation reactions and purification steps to yield the desired product with high purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to interact with DNA, leading to cytotoxic effects in cancer cells. This interaction may involve intercalation between DNA bases or groove binding, which disrupts cellular processes and induces apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays have shown that derivatives of anthracene exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
CompoundCell LineIC50 (µM)
5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde)MCF-74.5
Similar Anthracene DerivativeHCT1163.2

Antioxidant Activity

The compound also exhibits antioxidant properties, which can contribute to its anticancer effects by reducing oxidative stress within cells. Antioxidant assays have shown that it can scavenge free radicals effectively .

Antibacterial Activity

Research has indicated that related thiophene compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is crucial for this activity, as it enhances membrane permeability and disrupts bacterial cell walls .

Case Studies

  • Study on Anticancer Activity : In a study conducted on a series of anthracene derivatives, it was found that compounds with thiophene substituents showed enhanced activity against breast cancer cell lines compared to their non-thiophene counterparts. The mechanism was attributed to increased DNA binding affinity and subsequent cytotoxic effects .
  • Antioxidant Evaluation : A comparative analysis of various thiophene derivatives revealed that those containing the anthracene core exhibited superior antioxidant activity in DPPH radical scavenging assays. This suggests a potential dual role in both cancer therapy and oxidative stress management .

Q & A

Q. Advanced

  • Time-Resolved Fluorescence : Measure exciton diffusion lengths (~10–20 nm) using transient absorption spectroscopy.
  • Atomic Force Microscopy (AFM) : Correlate film morphology (e.g., root-mean-square roughness <5 nm) with device efficiency .

How is the compound utilized in liquid crystal formulations for optoelectronics?

Advanced
Its planar structure enhances anisotropic refractive indices. Methods include:

  • Temperature-Dependent Refractive Index Measurement : Use an Abbe refractometer (20–80°C, 5°C intervals) to optimize LC device performance .
Temperature (°C) Refractive Index (589 nm) Reference
201.62
801.58

How can functionalization of the anthracene and thiophene moieties tune reactivity?

Q. Advanced

  • Electron-Withdrawing Groups : Introduce nitro or cyano substituents to lower LUMO levels for n-type semiconductor behavior .
  • Coordination Sites : Modify with pyridyl or carboxylate groups for MOF assembly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.